molecular formula C30H26O13 B1248165 Gallocatechin-(4alpha->8)-epicatechin CAS No. 79199-56-7

Gallocatechin-(4alpha->8)-epicatechin

Cat. No.: B1248165
CAS No.: 79199-56-7
M. Wt: 594.5 g/mol
InChI Key: ZYDDITZPGFXQSD-QKFRQTJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gallocatechin-(4alpha->8)-epicatechin belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from (-)-epicatechin. This compound can also be converted into (+)-gallocatechin. Outside of the human body, this compound can be found in broad bean and tea. This makes this compound a potential biomarker for the consumption of these food products.
(+)-gallocatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (-)-epicatechin.

Properties

CAS No.

79199-56-7

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1

InChI Key

ZYDDITZPGFXQSD-QKFRQTJPSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

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